molecular formula C13H11F3OS B12615165 {4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol CAS No. 918164-42-8

{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol

Cat. No.: B12615165
CAS No.: 918164-42-8
M. Wt: 272.29 g/mol
InChI Key: XKQJSNALDJGNAQ-UHFFFAOYSA-N
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Description

{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds with thiophene rings are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or phenyl rings .

Scientific Research Applications

{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

918164-42-8

Molecular Formula

C13H11F3OS

Molecular Weight

272.29 g/mol

IUPAC Name

[4-methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]methanol

InChI

InChI=1S/C13H11F3OS/c1-8-6-11(7-17)18-12(8)9-2-4-10(5-3-9)13(14,15)16/h2-6,17H,7H2,1H3

InChI Key

XKQJSNALDJGNAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)CO)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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